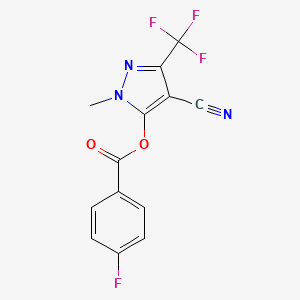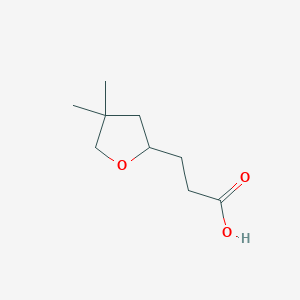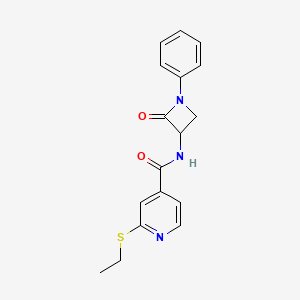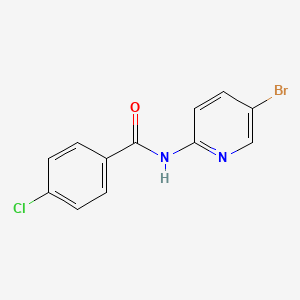![molecular formula C15H15NO3 B2615648 2-methoxy-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol CAS No. 57322-37-9](/img/structure/B2615648.png)
2-methoxy-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-methoxy-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol” is a chemical compound with the molecular formula C15H15NO3 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenol group with methoxy and imino-methyl substituents . The average mass of the molecule is 241.285 Da .Mechanism of Action
The mechanism of action of 2-methoxy-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol is not fully understood. However, it has been suggested that this compound may exert its biological activities through the modulation of various signaling pathways. This compound has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, this compound has been found to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress. Additionally, this compound has been found to inhibit the activity of pro-inflammatory cytokines and reduce inflammation. This compound has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-methoxy-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol is its broad range of biological activities. This compound has been found to possess antioxidant, anti-inflammatory, and anti-cancer activities, which makes it a promising candidate for the development of novel therapeutics. However, one of the limitations of this compound is its poor solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of 2-methoxy-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol. One area of research is the development of novel formulations that improve the solubility and bioavailability of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases. Finally, the development of this compound analogs with improved biological activities may lead to the discovery of novel therapeutic agents.
Synthesis Methods
The synthesis of 2-methoxy-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol can be achieved through the reaction of 2-methoxy-6-hydroxybenzaldehyde with 3-methoxyaniline in the presence of a suitable catalyst. The resulting product is then purified using column chromatography to obtain pure this compound. This synthesis method has been reported in several scientific papers and has been found to be efficient and reproducible.
Scientific Research Applications
2-methoxy-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol has been extensively studied for its potential therapeutic applications. It has been found to possess antioxidant, anti-inflammatory, and anti-cancer activities. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in several types of cancer, including breast, lung, and liver cancer. Additionally, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-methoxy-6-[(3-methoxyphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-18-13-7-4-6-12(9-13)16-10-11-5-3-8-14(19-2)15(11)17/h3-10,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHJXOCNQSPYKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N=CC2=C(C(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methylpropyl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2615569.png)

![Methyl {1-[(morpholin-4-ylcarbonyl)amino]cyclohexyl}acetate](/img/structure/B2615572.png)

![5-(4-Isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2615574.png)
![2-amino-7-bromo-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2615576.png)


![N-Prop-2-enyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2615581.png)
![N-cyclopropyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2615584.png)
![ethyl 4-{2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate](/img/structure/B2615585.png)
